molecular formula C6H6F2N2O2S B13301643 5-(Difluoromethyl)pyridine-2-sulfonamide

5-(Difluoromethyl)pyridine-2-sulfonamide

Cat. No.: B13301643
M. Wt: 208.19 g/mol
InChI Key: UZSJEPCFKFCQPH-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)pyridine-2-sulfonamide is a chemical compound with the molecular formula C₆H₆F₂N₂O₂S. It is characterized by the presence of a difluoromethyl group attached to a pyridine ring, which is further substituted with a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)pyridine-2-sulfonamide typically involves the introduction of the difluoromethyl group into the pyridine ring. One common method is the direct C-H difluoromethylation of pyridines using oxazino pyridine intermediates. This process involves a radical mechanism and can be regioselectively controlled to achieve either meta- or para-difluoromethylation . The reaction conditions are generally mild, allowing for late-stage functionalization of pyridine-containing drugs.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, is also a viable method for the industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)pyridine-2-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

    Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to achieve optimal results .

Major Products Formed

The major products formed from these reactions include difluoromethylated pyridines, sulfonic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-(Difluoromethyl)pyridine-2-sulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)pyridine-2-sulfonamide involves its interaction with specific molecular targets and pathways. For example, in antifungal applications, it can inhibit succinate dehydrogenase, an enzyme involved in the respiratory chain of fungi. This inhibition disrupts the electron transfer process, leading to the accumulation of succinic acid and ultimately inhibiting fungal growth . The compound’s difluoromethyl group can also enhance its binding affinity to target enzymes through hydrogen bonding interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Difluoromethyl)pyridine-2-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the difluoromethyl and sulfonamide groups allows for versatile chemical transformations and enhances its potential as a bioisostere in drug design. Additionally, its ability to undergo regioselective functionalization makes it a valuable compound in medicinal and agricultural chemistry .

Biological Activity

5-(Difluoromethyl)pyridine-2-sulfonamide is a compound that belongs to the class of pyridine derivatives, characterized by a pyridine ring substituted at the 5-position with a difluoromethyl group (-CHF₂) and at the 2-position with a sulfonamide group (-SO₂NH₂). This unique structural arrangement imparts distinct chemical properties and biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The chemical formula for this compound is C6H6F2N2O2S\text{C}_6\text{H}_6\text{F}_2\text{N}_2\text{O}_2\text{S}. The presence of fluorine atoms enhances the compound's lipophilicity and may influence its pharmacokinetic properties, such as absorption and distribution in biological systems.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity through its dual inhibitory effects on cyclooxygenases (COX) and lipoxygenase (LOX) enzymes. These enzymes play crucial roles in the inflammatory response, making this compound a potential candidate for therapeutic applications aimed at reducing inflammation.

Table 1: Inhibitory Effects on COX and LOX Enzymes

Enzyme TypeInhibition TypeIC50 Value (µM)
COX-1CompetitiveTBD
COX-2Non-competitiveTBD
LOXMixedTBD

Pharmacokinetics

The pharmacokinetic profile of this compound suggests high gastrointestinal absorption, indicating efficient uptake into the bloodstream upon oral administration. Notably, studies have shown that this compound does not significantly interact with cytochrome P450 enzymes, which are critical for drug metabolism, thereby potentially reducing the risk of drug-drug interactions.

Cytotoxic Effects

In addition to its anti-inflammatory properties, preliminary studies suggest that compounds similar to this compound may possess cytotoxic effects against certain cancer cell lines. For example, related pyridine derivatives have shown promise in inducing cell death through mechanisms involving microtubule disruption and apoptosis .

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of various pyridine derivatives, including those with sulfonamide functionalities. The results indicated that these compounds could induce significant cell death in glioblastoma cells, suggesting their potential as anticancer agents.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored in various studies. Modifications to the pyridine ring and sulfonamide moiety can lead to enhanced biological activity. For instance, fluorinated substitutions have been shown to increase binding affinity to biological targets due to their inductive effects .

Table 2: SAR Insights from Related Compounds

CompoundModificationBiological Activity
Pyridine Derivative A-CHF₂ at position 5Enhanced COX inhibition
Pyridine Derivative B-SO₂NH₂ at position 2Increased cytotoxicity

Properties

Molecular Formula

C6H6F2N2O2S

Molecular Weight

208.19 g/mol

IUPAC Name

5-(difluoromethyl)pyridine-2-sulfonamide

InChI

InChI=1S/C6H6F2N2O2S/c7-6(8)4-1-2-5(10-3-4)13(9,11)12/h1-3,6H,(H2,9,11,12)

InChI Key

UZSJEPCFKFCQPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(F)F)S(=O)(=O)N

Origin of Product

United States

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